3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]chromen-4-one
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Overview
Description
3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]chromen-4-one is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a chromen-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]chromen-4-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and further cyclized to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods . These methods allow for the production of large quantities of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the chromen-4-one moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]chromen-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]chromen-4-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)
Uniqueness
3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]chromen-4-one is unique due to its specific substitution pattern and the presence of both piperazine and chromen-4-one moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-6-5-8-20(17(16)2)24-12-10-23(11-13-24)14-18-15-26-21-9-4-3-7-19(21)22(18)25/h3-9,15H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLLOGWCYAKWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=COC4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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